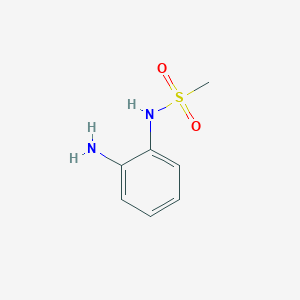

n-(2-Aminophenyl)methanesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48642. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(2-aminophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPNDOBOLHJJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287018 | |

| Record name | n-(2-aminophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37073-18-0 | |

| Record name | 37073-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2-aminophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2 Aminophenyl Methanesulfonamide and Its Analogues

Precursor Synthesis and Functional Group Transformations

The synthesis of N-(2-aminophenyl)methanesulfonamide often begins with the construction of key precursors bearing the necessary functionalities in a protected or latent form. A common strategy involves the use of nitro-aromatic compounds, which can be readily reduced to the desired aniline (B41778) derivative at a later stage.

For instance, N-methyl-N-(2-nitrophenyl)methanesulfonamide serves as a valuable precursor. The synthesis of this intermediate is a critical first step, followed by a reduction of the nitro group. A typical reduction procedure involves treating the nitro compound with stannous chloride (SnCl2·2H2O) in the presence of concentrated hydrochloric acid. The mixture is heated, often on a steam bath, for a sufficient period to ensure complete conversion of the nitro group to an amino group, yielding the corresponding N-(2-aminophenyl) derivative. prepchem.com

Similarly, the synthesis of N-(5-amino-2-phenoxyphenyl)methanesulfonamide starts from its nitro precursor, N-(5-nitro-2-phenoxyphenyl)methanesulfonamide. The reduction of the nitro group in this case can be achieved using an iron powder in the presence of ammonium (B1175870) chloride and water, with heating. prepchem.com Following the reaction, an extractive workup with a solvent like ethyl acetate (B1210297) is performed to isolate the product. prepchem.com The crude product is then purified by recrystallization from a suitable solvent such as ethanol (B145695). prepchem.com

These examples highlight a general and effective approach where a nitro-substituted phenylsulfonamide is synthesized first, followed by a chemical reduction to unmask the amine functionality. This two-step process allows for a wider range of reaction conditions to be employed for the initial sulfonamide formation without the interference of a reactive primary amine.

Direct Synthesis Routes for the Parent Compound

Direct synthesis of this compound can be challenging due to the presence of the reactive amino group, which can compete with the desired sulfonylation reaction. However, methods have been developed to achieve this transformation directly. These often involve carefully controlled reaction conditions and the use of specific reagents to favor the desired N-sulfonylation. While detailed procedures for the direct synthesis of the parent compound are less commonly reported in the provided literature, the principles of N-arylation of sulfonamides provide a foundation for these routes.

Derivatization Strategies and Analogue Synthesis

A significant focus of research has been on the derivatization of the this compound scaffold to generate a library of analogues for various applications. These strategies can be grouped into modifications at the sulfonamide nitrogen, the phenyl ring, and the sulfonamide moiety itself.

N-Alkylation and N-Arylation Approaches

The secondary amine of the sulfonamide group and the primary aniline amine are both potential sites for alkylation and arylation.

N-Alkylation: The N-alkylation of sulfonamides is a fundamental transformation. rsc.orgmdpi.com Various methods have been developed, including the use of alkyl halides in the presence of a base. mdpi.com Microwave-assisted, solvent-free phase-transfer catalysis offers a rapid and environmentally friendly approach to N-alkylation. mdpi.com Another method involves the use of alcohols as alkylating agents, catalyzed by water-soluble metal-ligand bifunctional iridium complexes. rsc.org This approach is notable for its use of water as a solvent. rsc.org The synthesis of N-(2-aminophenyl)-N-methyl methanesulfonamide (B31651) has been specifically documented, starting from N-methyl-N-(2-nitrophenyl)methanesulfonamide. prepchem.com

N-Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through several catalytic methods. Palladium-catalyzed cross-coupling reactions provide a mild and efficient route for the N-arylation of methanesulfonamide with aryl bromides and chlorides. organic-chemistry.org This method avoids the use of potentially genotoxic reagents. organic-chemistry.org Copper-catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions has also been reported, offering a cost-effective alternative. nie.edu.sg The Chan-Lam coupling, which utilizes arylboronic acids as the arylating agent in the presence of a copper catalyst, is another powerful tool for N-arylation. rsc.org Furthermore, the arylation of amines can be achieved using silylaryl triflates, which generate arynes in situ. nih.gov

| Reaction Type | Catalyst/Reagents | Key Features |

| N-Alkylation | Alkyl halides, Base, Microwave | Fast, solvent-free |

| N-Alkylation | Alcohols, Iridium complex | Water as solvent |

| N-Arylation | Aryl halides, Palladium catalyst | Mild conditions, avoids genotoxic reagents |

| N-Arylation | Aryl bromides, Copper(I) iodide | Ligand-free |

| N-Arylation | Arylboronic acids, Copper catalyst | Chan-Lam coupling |

| N-Arylation | Silylaryl triflates, CsF | In situ benzyne (B1209423) formation |

Modifications of the Phenyl Ring

Introducing substituents onto the phenyl ring of this compound is a key strategy for tuning its properties.

A common approach involves starting with an already substituted aniline or nitrobenzene. For example, the synthesis of N-(5-amino-2-phenoxyphenyl)methanesulfonamide begins with a substituted nitrophenol, which is then carried through the synthetic sequence. prepchem.com

Another powerful technique for modifying the phenyl ring is the Sonogashira cross-coupling reaction. This reaction allows for the introduction of alkyne groups. For instance, N-(4-iodo-2-phenoxyphenyl)methanesulfonamide can be coupled with 3-phenoxyprop-1-yne to yield N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide. researchgate.net

Furthermore, the amino group on the phenyl ring can be used as a handle for further functionalization. For example, it can be reacted with anhydrides to form cyclic imides. researchgate.net The amino group can also be converted to other functionalities via diazotization reactions, followed by substitution with various nucleophiles. researchgate.net

| Modification | Reaction Type | Reagents | Resulting Structure |

| Substitution | Starting material choice | Substituted anilines/nitrobenzenes | Variously substituted phenyl ring |

| Alkynylation | Sonogashira coupling | Terminal alkyne, Pd/Cu catalyst | Phenyl ring with alkyne substituent |

| Imide formation | Condensation | Anhydride | Cyclic imide fused to the phenyl ring |

| Diazotization | Sandmeyer/related reactions | NaNO₂, acid, nucleophile | Replacement of amino group |

Modifications of the Sulfonamide Moiety

Altering the sulfonamide group itself can significantly impact the molecule's properties. One approach is to replace the methyl group of the methanesulfonamide with other alkyl or aryl groups. This is typically achieved by using different sulfonyl chlorides in the initial sulfonylation step. researchgate.net

Research has also explored the replacement of the entire methanesulfonyl group (MeSO₂) with a methanesulfonamido group (MeSO₂NH). nih.gov This modification has been shown to influence the biological activity of the resulting compounds, for example, by altering their selectivity for cyclooxygenase enzymes. nih.gov The synthesis of these analogues involves preparing the corresponding aniline and then coupling it with the appropriate sulfonyl chloride. nih.gov

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into analogues of this compound can be crucial for their biological activity. A highly stereoselective method for synthesizing β-amino sulfones and sulfonamides involves the addition of sulfonyl anions to chiral N-sulfinyl imines. nih.gov This reaction proceeds in good yields and with high diastereoselectivity, providing a reliable route to enantiomerically enriched products. nih.gov The development of chiral N-alkyl t-butanesulfinamides, which can be synthesized via a one-step N-alkylation, also provides valuable chiral building blocks. researchgate.net Furthermore, the stereoselective synthesis of N-alkyl-D-allosamines, which are complex chiral molecules, has been achieved through a 'carbonyl group transfer' reaction followed by stereoselective reduction, highlighting advanced methods for creating chiral structures. nih.gov

Industrial Synthesis Scale-Up and Process Optimization

The industrial production of this compound is primarily driven by its role as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The transition from laboratory-scale synthesis to large-scale industrial manufacturing necessitates a focus on cost-effectiveness, safety, efficiency, and environmental impact. Process optimization for this compound typically revolves around two core synthetic transformations: the sulfonylation of an aniline derivative and the reduction of a nitro group.

A prevalent industrial strategy involves a two-step sequence starting from 2-nitroaniline (B44862). The first step is the reaction of 2-nitroaniline with methanesulfonyl chloride to form N-(2-nitrophenyl)methanesulfonamide. This is followed by the reduction of the nitro group to an amine, yielding the final product.

Step 1: Sulfonylation of 2-Nitroaniline

The reaction of 2-nitroaniline with methanesulfonyl chloride is a standard method for forming the sulfonamide bond. On an industrial scale, this reaction is optimized for yield, purity, and cost. Key process parameters that are subject to optimization include the choice of solvent, base, reaction temperature, and the method of product isolation. A general method for preparing methanesulfonamides involves reacting methanesulfonyl chloride with an amine in a suitable diluent. The amine hydrochloride byproduct precipitates and can be removed by filtration.

For process optimization, various solvents and bases would be screened. The ideal solvent should be inert to the reactants, provide good solubility for the starting materials, and allow for easy separation of the product and byproducts. The choice of base is critical for neutralizing the hydrochloric acid generated during the reaction. While tertiary amines like triethylamine (B128534) are common in laboratory settings, inorganic bases may be preferred in industrial processes due to cost and ease of removal.

Step 2: Reduction of N-(2-nitrophenyl)methanesulfonamide

The reduction of the nitro group is a critical step, and several methods are employed in industrial settings. The choice of reducing agent and reaction conditions is a key area for process optimization, with a focus on achieving high conversion, selectivity, and minimizing hazardous waste.

One common industrial method is catalytic hydrogenation. This process involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The reaction is typically carried out in a pressure reactor. Optimization of this process involves fine-tuning the catalyst loading, hydrogen pressure, temperature, and solvent.

Another industrially viable method is the use of reducing agents like iron powder in the presence of an acid or a salt like ammonium chloride. This method is often favored for its cost-effectiveness and operational simplicity. A process for a similar compound, N-(5-amino-2-phenoxyphenyl)methanesulfonamide, involves the reduction of the corresponding nitro compound with iron powder and ammonium chloride in an aqueous solution. sci-hub.se The reaction is heated, and after completion, the product is extracted and purified. sci-hub.se

The use of stannous chloride (SnCl₂) in concentrated hydrochloric acid is another effective method for the reduction of aromatic nitro compounds, as demonstrated in the synthesis of N-(2-aminophenyl)-N-methyl methanesulfonamide. prepchem.com However, the cost and environmental concerns associated with tin salts can be a drawback for large-scale production.

A patent for the preparation of a similar compound, 4-amino-N-methylphenyl methane (B114726) sulfonamide, highlights the use of hydrazine (B178648) hydrate (B1144303) as a reducing agent as being suitable for industrial production, citing product yields of over 92%. google.com This method can be performed with or without a catalyst like Raney nickel and offers the advantage of reduced cost and convenient recovery of the mother liquor. google.com

The table below summarizes key parameters for the industrial scale-up and process optimization of the synthesis of this compound, based on analogous reactions.

| Parameter | Optimization Focus | Research Findings for Analogous Compounds |

| Sulfonylation | ||

| Solvent | Inertness, solubility, ease of separation | Nitroalkanes have been used as a reaction diluent, allowing for easy separation of the amine hydrochloride salt byproduct. google.com |

| Base | Cost, efficiency, ease of removal | Gaseous ammonia (B1221849) can be used to neutralize the reaction mixture. google.com |

| Temperature | Reaction rate, impurity profile | Reactions are often controlled at temperatures between 15-50°C. google.com |

| Nitro Reduction | ||

| Reducing Agent | Cost, yield, safety, waste profile | - Iron powder with ammonium chloride is effective. sci-hub.se- Stannous chloride in HCl is also used. prepchem.com- Hydrazine hydrate is reported to give high yields ( >92%) and is suitable for industrial production. google.com |

| Catalyst | Activity, selectivity, cost | Raney nickel or palladium on carbon are common for catalytic hydrogenation. |

| Reaction Time | Throughput, completeness of reaction | Reduction with hydrazine hydrate can take 4-8 hours. google.com |

| Purification | ||

| Method | Purity, yield, cost | Recrystallization from solvents like ethanol is a common final purification step. sci-hub.se |

Process Optimization Considerations

Telescoping Processes: To improve efficiency and reduce waste, "telescoping" or "one-pot" syntheses are often developed. This involves performing multiple synthetic steps in the same reactor without isolating the intermediates. For example, after the sulfonylation of 2-nitroaniline, the reaction mixture could potentially proceed directly to the reduction step after a solvent swap, if compatible.

Green Chemistry: There is an increasing emphasis on developing "greener" synthetic routes. This includes using less hazardous solvents, reducing the number of synthetic steps, and minimizing waste. The use of catalytic reduction methods is generally considered greener than stoichiometric reducing agents.

Impurity Profile: A critical aspect of process optimization is the identification and control of impurities. This requires a thorough understanding of potential side reactions and the development of analytical methods to monitor the reaction progress and final product purity.

Safety: The industrial scale-up of chemical processes requires a rigorous safety assessment. This includes understanding the thermal stability of reactants and intermediates, potential for runaway reactions, and safe handling of hazardous materials like methanesulfonyl chloride and hydrogen gas.

The table below provides a comparative overview of different reduction methods that could be optimized for the industrial synthesis of this compound.

| Reduction Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or Ra-Ni | Pressurized H₂, solvent (e.g., Ethanol, Methanol) | High efficiency, clean byproducts (water) | Requires specialized high-pressure equipment, catalyst cost and handling |

| Metal/Acid Reduction | Fe, HCl/NH₄Cl | Aqueous solution, heat | Low cost of reagents, simple setup | Generates large amounts of iron sludge waste |

| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl | Concentrated HCl, heat | Effective for a wide range of nitro compounds | High cost of reagent, tin waste is an environmental concern |

| Hydrazine Hydrate Reduction | N₂H₄·H₂O | With or without catalyst (Ra-Ni), solvent, heat | High yields, suitable for industrial scale, potentially lower cost | Hydrazine is toxic and carcinogenic, requires careful handling |

Spectroscopic and Structural Elucidation of N 2 Aminophenyl Methanesulfonamide and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is instrumental in identifying the key functional groups within N-(2-aminophenyl)methanesulfonamide and its derivatives. The analysis of N-(substituted phenyl)-methanesulphonamides reveals several characteristic absorption bands. znaturforsch.comresearchgate.net

The presence of two distinct N-H bonds (one from the primary amine and one from the sulfonamide) gives rise to characteristic stretching vibrations. For the primary amine (-NH₂), asymmetric and symmetric stretching bands are expected, typically in the 3400-3200 cm⁻¹ region. Research on related primary aromatic amines shows two strong bands in the range of 3459–3338 cm⁻¹. rsc.org The sulfonamide N-H stretching vibration is observed in the range of 3298–3232 cm⁻¹. znaturforsch.comresearchgate.net

The sulfonyl group (-SO₂) is readily identified by its strong, characteristic asymmetric and symmetric stretching vibrations. For a series of N-(substituted phenyl)-methanesulphonamides, these bands appear consistently in the ranges of 1331–1317 cm⁻¹ (asymmetric) and 1157–1139 cm⁻¹ (symmetric). znaturforsch.comresearchgate.net These findings are supported by studies on other sulfonamides, which report asymmetric and symmetric SO₂ stretching in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org

Other significant vibrations include the S-N bond stretching, which is typically observed between 926 cm⁻¹ and 833 cm⁻¹. znaturforsch.comresearchgate.net Aromatic C=C stretching vibrations are found in the 1594–1489 cm⁻¹ region, while the out-of-plane C-H bending bands can help confirm the substitution pattern on the aromatic ring. rsc.orgvscht.cz

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | References |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3459 - 3338 | rsc.org |

| N-H Stretch | Sulfonamide (-SO₂NH-) | 3298 - 3232 | znaturforsch.comresearchgate.net |

| C-H Stretch (aromatic) | Aromatic Ring | 3100 - 3000 | vscht.cz |

| Asymmetric SO₂ Stretch | Sulfonyl (-SO₂) | 1331 - 1317 | znaturforsch.comresearchgate.netrsc.org |

| Symmetric SO₂ Stretch | Sulfonyl (-SO₂) | 1157 - 1139 | znaturforsch.comresearchgate.netrsc.org |

| C=C Stretch (in-ring) | Aromatic Ring | 1594 - 1489 | rsc.org |

Raman Spectroscopy Investigations

Raman spectroscopy complements FTIR by providing insights into the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are prominent. The "ring breathing" mode, an expansion and contraction of the cyclic structure, is a characteristic feature. ias.ac.in

The sulfonyl group (SO₂) vibrations, while strong in FTIR, are also observable in Raman spectra. researchgate.net Studies on sulfonamides have also identified S-N stretching vibrations in Raman spectra, sometimes at slightly higher frequencies (e.g., 934-961 cm⁻¹) compared to IR, potentially due to intermolecular interactions like hydrogen bonding. researchgate.net The C-N stretching of the primary aromatic amine is also an expected feature. ias.ac.in

In surface-enhanced Raman scattering (SERS) studies of related molecules, vibrations of the C-S bond can be a prominent feature, suggesting interaction with the enhancing surface. nih.gov Resonance Raman spectroscopy, which uses an excitation wavelength that matches an electronic transition, can selectively enhance vibrations associated with a specific part of the molecule, such as the aromatic chromophore. nih.govsns.it

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the connectivity and chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectrum of this compound displays distinct signals for each type of proton. Based on extensive studies of N-(substituted phenyl)-methanesulphonamides, the chemical shifts can be reliably predicted. znaturforsch.comresearchgate.net

The protons of the methyl group (CH₃) attached to the sulfonyl group are expected to appear as a singlet in the upfield region of the spectrum. The aromatic protons will appear as a complex multiplet in the aromatic region, typically between 6.5 and 7.7 ppm. rsc.org The exact splitting pattern depends on the coupling between the four adjacent protons on the ortho-disubstituted ring.

The proton of the sulfonamide group (-SO₂NH-) manifests as a singlet, with its chemical shift being sensitive to solvent and concentration. In various sulfonamide derivatives, this signal appears in a broad range, from approximately 8.78 to 10.15 ppm. rsc.org The protons of the primary amine group (-NH₂) also give rise to a singlet, which is often broad due to quadrupole effects and exchange. In related amino-sulfonamides, this signal has been observed around 5.9 ppm. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | References |

|---|---|---|---|

| -SO₂CH ₃ | ~2.5 - 3.0 | Singlet | znaturforsch.comresearchgate.net |

| -NH ₂ | ~5.0 - 6.0 | Broad Singlet | rsc.org |

| Ar-H | ~6.5 - 7.7 | Multiplet | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, signals for the methyl carbon and the six aromatic carbons are expected.

The methyl carbon (CH₃) attached to the sulfonyl group typically resonates in the upfield region of the spectrum. rsc.org The six aromatic carbons will appear in the characteristic aromatic region, generally between 110 and 150 ppm. rsc.orgmdpi.com The chemical shifts are influenced by the substituents; the carbon attached to the amine group (C-NH₂) and the carbon attached to the sulfonamide group (C-NHSO₂-) will be significantly shifted compared to the others. In studies of substituted anilines, the chemical shifts of aromatic carbons are sensitive to the electronic properties of the substituents. mdpi.comnih.gov For instance, in related sulfonamides, aromatic carbons show signals in the region between 111.83 and 160.11 ppm. rsc.org The specific shifts for the ortho, meta, and para positions relative to each substituent provide definitive evidence for the substitution pattern. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | References |

|---|---|---|

| -SO₂C H₃ | ~40 | rsc.org |

| C -NH₂ | ~140 - 145 | mdpi.com |

| C -NHSO₂- | ~125 - 130 | mdpi.com |

Advanced NMR Techniques for Structural Confirmation

While 1D NMR spectra provide foundational data, 2D NMR techniques are essential for unambiguous structural confirmation.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would be used to definitively assign which proton signal corresponds to which carbon signal, for example, confirming the assignments of the CH₃ group and each of the aromatic C-H pairs.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net For this compound, HMBC would be crucial. It could show a correlation between the methyl protons (CH₃) and the carbon atom of the aromatic ring attached to the sulfonamide nitrogen (C-NHSO₂-), confirming the C-N-S linkage. It would also show correlations between the sulfonamide NH proton and nearby aromatic carbons, solidifying the connectivity of the entire structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum would show a correlation between the protons of the amine group (-NH₂) and the adjacent proton on the aromatic ring, as well as between the sulfonamide NH proton and its neighboring aromatic proton. This provides definitive proof of the ortho substitution pattern on the phenyl ring.

These advanced techniques, used in combination, leave no ambiguity in the final structural assignment of this compound and its derivatives. mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of molecules. In the positive ion mode of electrospray ionization (ESI) mass spectrometry, aromatic sulfonamides often exhibit a characteristic loss of sulfur dioxide (SO₂), corresponding to a mass loss of 64 u. nih.gov This fragmentation is influenced by the substituents on the aromatic ring. nih.gov For instance, electron-withdrawing groups, such as chlorine at the ortho position, can promote the extrusion of SO₂. nih.gov

The fragmentation of protonated aminosulfonamides typically yields product ions from cleavages at common sites. researchgate.net For many sulfonamides, a base peak at m/z 156 is observed, which is attributed to the cleavage of the sulfonamide bond. researchgate.net This fragment can further lose SO₂ to produce an ion at m/z 92. researchgate.net Another common fragment ion is observed at m/z 108, resulting from the loss of SO from the m/z 156 fragment. researchgate.net

The study of various sulfonamides using ESI tandem mass spectrometry (MS/MS) has revealed complex fragmentation patterns and rearrangements. nih.gov The fragmentation of protonated sulfonamides often leads to the formation of radical cations of the constituent amines. researchgate.net This process is thought to involve the initial protonation at the nitrogen atom, followed by the dissociation of the S-N bond to form an intermediate complex. researchgate.net

Table 1: Common Mass Spectral Fragments of Aminosulfonamides

| Fragment | m/z | Description |

| [M+H-SO₂]⁺ | Varies | Loss of sulfur dioxide from the protonated molecule |

| F3 | 156.0119 | Cleavage of the sulfonamide bond |

| F1 | 92.0500 | Loss of SO₂ from the F3 fragment |

| - | 108 | Loss of SO from the F3 fragment |

Electronic Spectroscopy Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The types of electronic transitions observed depend on the molecular structure. youtube.comyoutube.com

For molecules containing both π bonds and heteroatoms with non-bonding electrons, such as this compound, several types of transitions are possible. These include π to π* (π → π) and n to π (n → π) transitions. The π → π transitions are typically more intense than n → π* transitions.

The solvent can influence the absorption spectrum. For instance, a study on 4-N-substituted benzothiadiazoles showed that while solvent polarity did not significantly affect the absorption spectra, it did influence the fluorescence spectra. nih.gov In a series of pyrene-functionalized fluorescent nanojars, red-shifted absorptions were observed, suggesting extended conjugation in some of the molecules. semanticscholar.org The absorption maximum of one derivative, HL3, was close to that of pyrene (B120774), while others were shifted to longer wavelengths. semanticscholar.org

Table 2: Illustrative UV-Vis Absorption Data for Related Compound Classes

| Compound Class | Key Absorption Features | Reference |

| Pyrene Derivatives | Absorption maxima around 341-359 nm, with some showing red-shifted absorptions indicating extended conjugation. | semanticscholar.org |

| 4-N-Substituted Benzothiadiazoles | Absorption spectra are not significantly affected by solvent polarity. | nih.gov |

Fluorescence spectroscopy is used to study the photophysical properties of molecules, such as their fluorescence quantum yield and lifetime. 2-aminopurine, a fluorescent analog of adenine, has a high quantum yield of 0.68 in aqueous solution and an emission maximum at approximately 370 nm. bham.ac.uk Its fluorescence is highly sensitive to its local environment, making it a useful probe. bham.ac.uk

The fluorescence properties of many organic molecules are influenced by the solvent. A study of α-(N-biphenyl)-substituted 2,2′-bipyridines showed that an increase in solvent polarity led to a redshift of the fluorescence maxima and an increase in the Stokes shift. mdpi.com For example, the fluorescence maximum of one compound shifted from 438 nm in cyclohexane (B81311) to 515 nm in DMSO. mdpi.com

The introduction of different functional groups can tune the photophysical properties of fluorophores. In a series of aminopyridines, various substituents on the amine group were investigated to understand their effect on the fluorescent properties. mdpi.com Similarly, the fluorescence of pyrene is significantly quenched when attached to paramagnetic copper nanojars, with both static and dynamic quenching mechanisms observed depending on how the pyrene is linked to the nanojar. semanticscholar.org

Table 3: Fluorescence Properties of Selected Fluorescent Probes

| Fluorophore | Quantum Yield | Emission Max (nm) | Key Characteristics | Reference |

| 2-Aminopurine (in water) | 0.68 | ~370 | Highly sensitive to local environment. | bham.ac.uk |

| α-(N-Biphenyl)-substituted 2,2′-bipyridines | Up to 49.1% (in THF) | 443-505 | Emission is sensitive to solvent polarity. | mdpi.com |

| Pyrene Derivatives | 0.26 (for HL1) | ~385 | Fluorescence is quenched when attached to nanojars. | semanticscholar.org |

X-ray Diffraction Analysis for Solid-State Structure

For example, the structure of a novel cadmium aminophosphonate was determined using X-ray powder diffraction. nih.gov The analysis revealed the coordination sphere of the cadmium atoms and the tetrahedral coordination of the phosphorus atoms. nih.gov In another study, single-crystal X-ray diffraction was used to solve and refine the structure of a high-pressure phase of nitrogen, ζ-N₂, at various pressures. nih.gov This analysis provided an explanation for spectroscopic observations and revealed similarities and subtle differences compared to a related phase. nih.gov

While specific X-ray diffraction data for this compound is not detailed in the provided search results, this technique would be crucial for definitively establishing its solid-state structure, including the conformation of the methanesulfonamide (B31651) group relative to the aminophenyl ring and the intermolecular interactions, such as hydrogen bonding.

Predicted Spectroscopic Parameters and Their Validation

Computational methods, such as Density Functional Theory (DFT), are often used to predict spectroscopic parameters, which can then be compared with experimental data for validation. This combined approach provides a deeper understanding of the electronic structure and properties of molecules.

For instance, a study on ruthenium complexes employed both CASSCF/CASPT2 and TD-DFT calculations to investigate their UV-visible absorption spectra. capes.gov.br The calculated transition energies and oscillator strengths allowed for an unambiguous assignment of the experimental spectra. capes.gov.br The agreement between the two computational methods was found to be remarkably good for the nonhalide complexes. capes.gov.br

In the study of the high-pressure ζ-N₂ phase, DFT calculations were performed to obtain a relaxed structure that reproduced the experimental models well. nih.gov The calculations also confirmed the dynamic stability of the structure and predicted a wide bandgap. nih.gov

For this compound, theoretical calculations could be used to predict its vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transition energies. Comparing these predicted values with experimental spectra would help to confirm the structural assignment and provide insights into the nature of its molecular orbitals.

Computational Chemistry and Theoretical Investigations of N 2 Aminophenyl Methanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information on electronic structure, molecular orbitals, and charge distribution.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a mainstay of computational chemistry for investigating the electronic structure of molecules. diva-portal.org This method is favored for its balance of accuracy and computational cost. DFT calculations determine the electron density to derive molecular properties, providing a comprehensive picture of the molecule's electronic makeup. researchgate.net For sulfonamide derivatives, DFT, often using the B3LYP functional with basis sets like 6-311++G(d,p) or 6-31G(d,p), is employed to optimize the molecular geometry and calculate electronic properties. nih.govnih.gov

HOMO-LUMO Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For N-(2-Aminophenyl)methanesulfonamide, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO may be distributed across the sulfonamide group and the aromatic system. The HOMO-LUMO gap would provide a quantitative measure of its reactivity. While specific data for the title compound is scarce, analysis of related sulfonamides illustrates the typical energy ranges.

Table 1: Illustrative Frontier Orbital Energies for Related Sulfonamide Compounds This table presents data for analogous compounds to illustrate typical values, as specific experimental or theoretical data for this compound is not available in the cited literature.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | DFT/B3LYP/6–311G(d,p) | -5.3130 | -0.2678 | 5.0452 | nih.gov |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure representation. This analysis is particularly useful for understanding delocalization effects and intermolecular interactions by quantifying the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

In sulfonamides, significant intramolecular charge transfer (ICT) and hyperconjugative interactions are often observed. nih.gov NBO analysis on related molecules reveals strong interactions, such as the delocalization of lone pair electrons from oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds (e.g., n → σ* or n → π). nih.gov For instance, in a related methanesulfonamide (B31651) derivative, NBO analysis confirmed ICT within the molecule through the examination of electron density transfers to σ and π* antibonding orbitals. nih.gov For this compound, NBO analysis would be expected to reveal significant charge delocalization from the lone pairs of the amino nitrogen and sulfonamide oxygen atoms into the aromatic ring's π* system.

Molecular Dynamics Simulations of Compound Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and interactions of a molecule within a defined environment, such as in a solvent or interacting with a biological target. nih.govresearchgate.net

For a molecule like this compound, MD simulations can be employed to explore its conformational landscape, revealing the most stable arrangements of the molecule in solution. These simulations are particularly valuable for understanding how the molecule interacts with its surroundings. For example, MD studies can characterize the hydration shell of the molecule, showing how water molecules are structured around the polar amino and sulfonamide groups and the nonpolar phenyl ring. researchgate.net The effect of different solvents (polar and non-polar) on the compound's stability and conformation can also be systematically investigated. researchgate.netdntb.gov.ua While specific MD studies on this compound are not found in the reviewed literature, the methodology is widely applied to other drug-like molecules to understand their dynamic behavior and solvation properties, which are crucial for their function. nih.gov

Structure-Reactivity Relationship Prediction via Computational Models

The prediction of structure-reactivity relationships leverages computational models to link a molecule's three-dimensional structure to its chemical behavior. By combining data from DFT, FMO, and NBO analyses, a comprehensive model of reactivity can be constructed. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are calculated from HOMO and LUMO energies to quantify a molecule's reactivity. researchgate.net

A molecule with high chemical hardness is generally less reactive, while one with a high electrophilicity index is a good electron acceptor. researchgate.net For this compound, these computational models would predict that the primary amine (–NH2) and the sulfonamide (–SO2NH–) groups are the principal sites influencing its reactivity and intermolecular interactions. The ortho position of the amino group relative to the sulfonamide linkage is expected to create specific electronic and steric effects, potentially leading to intramolecular hydrogen bonding that influences both its conformation and reactivity.

Conformational Analysis and Tautomerism Studies

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For this compound, rotations around the C-N and S-N bonds would give rise to various conformers with different energies. Computational methods, particularly DFT, are used to calculate the potential energy surface and identify the most stable (lowest energy) conformers. mdpi.com

Tautomerism, the migration of a proton between two sites, is also a possibility for sulfonamides. The sulfonamide group can potentially exist in a tautomeric imidic acid form (–SO(OH)=N–), although the amide form is generally more stable. Theoretical calculations can determine the relative energies and activation barriers for the interconversion between these tautomers. nih.gov Studies on related heterocyclic systems demonstrate that the predominance of one tautomer over another can be influenced by factors such as the solvent environment and intramolecular hydrogen bonding. mdpi.com For this compound, computational analysis would clarify the relative stabilities of its possible conformers and tautomers, providing crucial information about the predominant species under various conditions.

Computational Prediction of Physical Parameters Relevant to Chemical Reactivity (e.g., LogP, TPSA, Rotatable Bonds)

In the realm of modern drug discovery and chemical analysis, computational chemistry serves as a powerful tool for the in-silico prediction of molecular properties, offering insights into a compound's potential behavior in biological systems. For this compound, several key physical parameters relevant to its chemical reactivity and pharmacokinetic profile have been determined through computational modeling. These parameters, including the logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), and the number of rotatable bonds, are crucial for assessing its drug-likeness and potential as a therapeutic agent.

Detailed computational analyses, primarily drawing from databases such as PubChem, provide predicted values for these critical descriptors. These predictions are generated using sophisticated algorithms that analyze the molecule's two-dimensional and three-dimensional structures.

Predicted Physicochemical Properties of this compound

| Parameter | Value | Significance in Chemical Reactivity and Pharmacokinetics |

|---|---|---|

| XlogP | 0.2 | Indicates the lipophilicity or hydrophobicity of the molecule. A low LogP value suggests higher water solubility, which can influence absorption and distribution in the body. |

| Topological Polar Surface Area (TPSA) | 80.6 Ų | Represents the surface area of polar atoms in a molecule. TPSA is a good predictor of a drug's ability to permeate cell membranes. Values below 140 Ų are generally associated with good oral bioavailability. |

| Rotatable Bonds | 2 | The number of bonds that can freely rotate. A lower number of rotatable bonds (typically ≤ 10) is desirable as it reduces conformational flexibility, which can lead to better binding to a biological target and improved bioavailability. |

Detailed Research Findings

LogP (Logarithm of the Partition Coefficient): The predicted XlogP value for this compound is 0.2. uni.lu The partition coefficient is a measure of a compound's differential solubility in two immiscible phases, typically octanol (B41247) and water. A LogP of 0.2 indicates that the compound is slightly more soluble in the aqueous phase, suggesting a degree of hydrophilicity. This property is critical for drug design, as it affects how a compound is absorbed, distributed, metabolized, and excreted (ADME). A balanced LogP is often sought to ensure adequate solubility in both aqueous biological fluids and lipidic cell membranes.

Topological Polar Surface Area (TPSA): The calculated TPSA for this compound is 80.6 Ų. nih.gov TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. uni.lumdpi.com This descriptor is a key indicator of a drug's ability to permeate cell membranes. mdpi.com Molecules with a TPSA greater than 140 Ų are often poor at permeating cell membranes, while those with a TPSA less than 90 Ų are more likely to penetrate the blood-brain barrier. nih.gov The TPSA of 80.6 Ų for this compound suggests it has the potential for good oral bioavailability. nih.gov

Rotatable Bonds: this compound has a rotatable bond count of 2. nih.gov A rotatable bond is generally defined as any single non-ring bond. The number of rotatable bonds influences the conformational flexibility of a molecule. A lower count is generally favorable for drug candidates, as high conformational flexibility can lead to a decrease in binding affinity for a target protein due to an entropic penalty. A lower number of rotatable bonds is also often associated with improved oral bioavailability.

Reactivity and Reaction Mechanisms of N 2 Aminophenyl Methanesulfonamide

Nucleophilic and Electrophilic Reactivity of Amino and Sulfonamide Groups

The reactivity of N-(2-aminophenyl)methanesulfonamide is characterized by the dual nucleophilic nature of the primary amino group and the electron-withdrawing properties of the methanesulfonamide (B31651) group. The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in reactions with various electrophiles. youtube.com Conversely, the sulfonamide group, with its rigid structure and electron-delocalizing capabilities, is relatively unreactive. wikipedia.org

The nitrogen atom of the sulfonamide can be deprotonated under basic conditions, but it is generally less nucleophilic than the primary amine due to the strong electron-withdrawing effect of the adjacent sulfonyl group. youtube.comwikipedia.org This electronic feature is crucial in directing the regioselectivity of reactions. For instance, in derivatization reactions, the more nucleophilic primary amine is the preferred site of attack for electrophiles. youtube.com

The sulfonyl group (S=O) itself presents electrophilic character at the sulfur atom, making it susceptible to nucleophilic attack, although this reactivity is less pronounced compared to carbonyl groups. youtube.com

Hydrogen Bonding Networks and Intermolecular Interactions

In the solid state, this compound molecules are extensively involved in hydrogen bonding. The primary amino group and the sulfonamide group act as hydrogen bond donors (N-H), while the oxygen atoms of the sulfonamide group and the nitrogen of the amino group can act as hydrogen bond acceptors. nih.govresearchgate.net These interactions lead to the formation of complex supramolecular structures. nih.govrsc.org

Studies on similar sulfonamide-containing compounds have revealed the formation of strong intermolecular hydrogen bonds, which are a primary driving force for their crystal packing. nih.gov These networks can significantly influence the physical properties of the compound, such as its melting point and solubility. The presence of both donor and acceptor sites allows for the formation of various hydrogen-bonding motifs, including chains and sheets. researchgate.net Computational studies on related systems, such as hydrated methanesulfonic acid, show that strong hydrogen bonds form between the acidic protons and water molecules, indicating the propensity of the sulfonyl group to participate in such interactions. nih.gov

Cross-Coupling Reactions Involving the Phenyl Moiety

The phenyl ring of this compound can participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. nih.govwikipedia.orgmdpi.com Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are particularly relevant. wikipedia.orgnih.govorganic-chemistry.org

For these reactions to occur, the phenyl ring typically needs to be functionalized with a halide (e.g., iodo, bromo, or chloro group). The corresponding halo-derivatives of this compound would serve as substrates. For instance, N-(2-iodo- or 2-bromophenyl)methanesulfonamide could readily engage in Suzuki-Miyaura coupling with various boronic acids in the presence of a palladium catalyst and a base to form biaryl compounds. nih.gov Similarly, Buchwald-Hartwig amination would allow for the coupling of the halo-derivative with a wide range of amines to introduce new C-N bonds. wikipedia.orgmdpi.com The efficiency of these reactions often depends on the choice of ligand for the palladium catalyst, with sterically hindered phosphine (B1218219) ligands generally showing high activity. nih.govnih.gov

Interactive Data Table: Cross-Coupling Reactions

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | Aryl Halide | Arylboronic Acid | Pd(OAc)2 / SPhos | Biaryl |

| Buchwald-Hartwig | Aryl Halide | Amine/Amide | Pd(OAc)2 / X-Phos | Aryl Amine/Amide |

| Hiyama | Aryl Halide | Organosilane | PdCl2(PPh3)2 | Biaryl |

This table presents a generalized overview of common cross-coupling reactions applicable to derivatives of this compound.

Cyclization and Heterocycle Formation Pathways

The ortho-disposed amino and sulfonamido groups on the phenyl ring of this compound make it an excellent precursor for the synthesis of various nitrogen-containing heterocycles, particularly benzimidazoles. nih.govorganic-chemistry.orgsemanticscholar.org

The most common pathway involves the condensation of the o-phenylenediamine (B120857) moiety with aldehydes, carboxylic acids, or their derivatives. nih.govresearchgate.netnih.gov For example, reaction with a carboxylic acid or aldehyde in the presence of an acid catalyst would lead to the formation of a 2-substituted benzimidazole. researchgate.netnih.gov Microwave-assisted synthesis has been shown to be an efficient method for this transformation, often leading to higher yields and shorter reaction times. researchgate.net

Another approach involves intramolecular cyclization reactions. For instance, under appropriate conditions, intramolecular C-H amination can lead to the formation of fused heterocyclic systems. organic-chemistry.org The specific reaction pathway and the resulting heterocyclic system can be influenced by the choice of catalyst and reaction conditions. scispace.comresearchgate.netresearchgate.net

Mechanistic Studies of Derivatization Reactions

Mechanistic studies of derivatization reactions involving this compound primarily focus on the nucleophilic substitution at the amino group. youtube.com The reaction of the primary amine with an electrophile, such as an acyl chloride or an alkyl halide, proceeds through a standard nucleophilic addition-elimination mechanism. wikipedia.org The lone pair of the amino nitrogen attacks the electrophilic center, leading to a tetrahedral intermediate, which then collapses to form the derivatized product with the elimination of a leaving group. youtube.com

The presence of a base is often required to neutralize the acid generated during the reaction, such as HCl in the case of an acyl chloride. wikipedia.org The significantly higher nucleophilicity of the primary amine compared to the sulfonamide nitrogen ensures high regioselectivity in these derivatization reactions. youtube.com Derivatization can be used to introduce various functional groups, which can modulate the compound's properties for applications in areas like analytical chemistry, where tagging with a high proton affinity group can enhance detection sensitivity in mass spectrometry. nsf.govnih.gov The mechanism of these reactions is crucial for optimizing reaction conditions and achieving desired products. nih.gov

Interactive Data Table: Derivatization Reactions

| Reactant 1 | Reactant 2 (Electrophile) | Reaction Type | Product |

| This compound | Acyl Chloride | Acylation | N-(2-(acylamino)phenyl)methanesulfonamide |

| This compound | Alkyl Halide | Alkylation | N-(2-(alkylamino)phenyl)methanesulfonamide |

| This compound | Sulfonyl Chloride | Sulfonylation | N-(2-(sulfonylamino)phenyl)methanesulfonamide |

Applications in Chemical Synthesis and Catalysis

N-(2-Aminophenyl)methanesulfonamide as a Synthetic Building Block

The presence of two reactive sites, the amino group and the acidic N-H of the sulfonamide, allows this compound to act as a versatile synthon. The amino group can readily undergo a variety of reactions typical of primary anilines, such as acylation, alkylation, and diazotization, enabling the introduction of diverse functional groups. For instance, the acylation of the amino group can lead to the formation of various amide derivatives, which are prevalent in many biologically active compounds.

While direct examples for this compound are not extensively documented in readily available literature, the synthetic utility of its structural isomer, N-(4-aminophenyl)methanesulfonamide, as an intermediate in the synthesis of more complex organic molecules has been noted. This suggests a high potential for the ortho-isomer to be similarly employed in the construction of novel chemical entities. The reactivity of the amino group, for example, is fundamental in the synthesis of heterocyclic compounds. It can participate in condensation reactions with dicarbonyl compounds or their equivalents to form various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and materials.

Role as a Ligand in Metal-Catalyzed Reactions

The ability of this compound to act as a ligand for transition metals is a key aspect of its utility in catalysis. The presence of both a soft nitrogen donor (the primary amine) and a hard oxygen or nitrogen donor (from the sulfonamide group) allows it to function as a bidentate ligand, forming stable chelate complexes with a variety of metal centers.

The coordination of this compound to a metal center typically involves the nitrogen atom of the primary amino group and one of the oxygen atoms of the sulfonamide group, or the deprotonated sulfonamide nitrogen. This chelation forms a stable five- or six-membered ring with the metal ion, enhancing the stability of the resulting complex. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by modifying the substituents on the phenyl ring or the sulfonamide group.

Although specific studies detailing the coordination complexes of this compound are not prevalent, the coordination behavior of similar aminophenyl sulfonamide structures is well-established. These ligands are known to form well-defined complexes with a range of transition metals, including palladium, ruthenium, rhodium, and copper, which are widely used in catalysis.

Chiral ligands derived from this compound hold significant promise for applications in asymmetric catalysis, particularly in reactions like asymmetric transfer hydrogenation (ATH). ATH is a powerful method for the synthesis of chiral alcohols, which are important building blocks for pharmaceuticals and fine chemicals. In this context, a chiral ligand imparts stereochemical control on the catalytic process, leading to the preferential formation of one enantiomer of the product.

The general strategy involves the modification of this compound to introduce a chiral element. This can be achieved, for example, by reacting the amino group with a chiral aldehyde or ketone to form a chiral imine, or by attaching a chiral auxiliary to the sulfonamide nitrogen. The resulting chiral ligand can then be complexed with a suitable metal, such as ruthenium or rhodium, to generate a catalyst for asymmetric reactions. While specific examples utilizing this compound in ATH are not widely reported, the principle is well-demonstrated with structurally related N-sulfonylated diamines, which are highly effective ligands for Ru(II)-catalyzed ATH of ketones and imines.

Organocatalytic Applications of its Derivatives

Beyond metal catalysis, derivatives of this compound have potential in the burgeoning field of organocatalysis. Organocatalysts are small, metal-free organic molecules that can catalyze chemical reactions. The sulfonamide group, being a strong hydrogen-bond donor, is a key functional group in the design of many organocatalysts.

Derivatives of this compound, particularly those where the amino group is incorporated into a larger, chiral scaffold, could function as effective hydrogen-bond catalysts. These catalysts can activate substrates through the formation of hydrogen bonds, facilitating a variety of transformations such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The development of such catalysts based on the this compound framework represents a promising avenue for future research.

Intermediate in the Synthesis of Complex Organic Molecules

The role of this compound as an intermediate is intrinsically linked to its function as a synthetic building block. Its ability to undergo a variety of chemical transformations makes it a valuable precursor for the synthesis of more elaborate molecules with potential applications in medicinal chemistry and materials science. For example, its structural motif is found within more complex structures that have been investigated as inhibitors of various enzymes. While direct lineage from this compound is not always explicitly stated, its potential as a starting material for such targets is clear.

Development of New Chemical Processes

The unique reactivity and coordinating ability of this compound and its derivatives can be leveraged in the development of novel and more efficient chemical processes. The use of ligands derived from this compound could lead to catalysts with improved activity, selectivity, and stability. For instance, the development of recyclable catalysts is a key goal in green chemistry. By immobilizing a metal complex of an this compound-based ligand onto a solid support, it may be possible to create a heterogeneous catalyst that can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. The exploration of this compound and its derivatives in areas such as flow chemistry and microwave-assisted synthesis could also lead to the development of more sustainable and scalable chemical processes.

Investigations into Biological Activity and Medicinal Chemistry of N 2 Aminophenyl Methanesulfonamide Analogues

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies have been instrumental in optimizing the biological effects of N-(2-aminophenyl)methanesulfonamide derivatives. These studies systematically alter different parts of the molecule to understand which structural features are crucial for its therapeutic actions.

For instance, in the development of antagonists for the P2X(7) receptor, a key player in inflammatory pathways, researchers synthesized analogues of L-tyrosine derivatives with the general structure R(1)-Tyr(OR(2))-piperazinyl-R(3). nih.gov By systematically introducing chemically reactive groups at the R(1), R(2), and R(3) positions, they were able to probe the impact of these modifications on the compound's ability to block the receptor. nih.gov It was found that modifications at the R(2) and R(3) positions were more permissible for retaining high potency. nih.gov This systematic approach allows for the fine-tuning of the molecule's properties to enhance its desired biological effect.

Similarly, in the quest for novel vaccine adjuvants, SAR studies on a sulfamoyl benzamidothiazole scaffold, which shares structural similarities with this compound, revealed that specific modifications could lead to more potent compounds. nih.gov By exploring different substituents on the scaffold, researchers identified analogues that enhanced the release of immunostimulatory cytokines, key signaling molecules in the immune response. nih.gov These studies highlight the importance of understanding how even small chemical changes can significantly impact a compound's interaction with biological targets. nih.gov

The potency of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide as monoamine oxidase-B (MAO-B) inactivators was found to be influenced by steric and hydrophobic effects. nih.gov This indicates that the size, shape, and water-repelling nature of the substituents play a critical role in how the molecule binds to and inhibits the enzyme.

In Vitro Biological Screening Methodologies

A variety of in vitro screening methodologies are employed to evaluate the biological activities of newly synthesized this compound analogues. These assays provide crucial preliminary data on the potential therapeutic applications of these compounds.

The antimicrobial potential of this compound derivatives is assessed against a panel of clinically relevant bacteria and fungi. Standard methods such as broth or agar (B569324) dilution are used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compounds.

For example, a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized and evaluated for their in vitro antimicrobial activity against strains like Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli. researchgate.net Similarly, the antimicrobial activity of novel metal complexes tethering N-((2-aminophenyl)(phenyl)methylene)-4-nitroaniline has been investigated, with the results indicating that the metal complexes exhibit greater activity than the free ligand. nih.gov

In another study, newly synthesized 2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide derivatives were screened for their antibacterial activity against S. aureus and Pseudomonas aeruginosa. jpionline.org The results showed that some of the synthesized compounds exhibited significant activity when compared to the standard drug ciprofloxacin. jpionline.org SAR studies in this case revealed that compounds with electron-withdrawing groups had better activity. jpionline.org Furthermore, cinnamamide (B152044) derivatives bearing a benzenesulfonamide (B165840) moiety have demonstrated significant antimicrobial activity, particularly against Staphylococcus and Enterococcus species, with MIC values as low as 1–4 µg/mL. mdpi.comnih.gov

The anticancer potential of this compound analogues is typically evaluated using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation.

For instance, methanesulfonamide (B31651) derivatives of 3,4-diaryl-2-imino-4-thiazolines were screened against various human cancer cell lines, including COLO-205 (colon cancer), HEP-2 (larynx cancer), A-549 (lung cancer), and IMR-32 (neuroblastoma), to determine their growth inhibition profile. nih.gov Similarly, N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives were evaluated for their cytotoxic effects on human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines using the MTT assay. mdpi.com The results showed that some of these compounds demonstrated significant activity, with IC50 values (the concentration required to inhibit the growth of 50% of cells) below 10 µg/mL. mdpi.com

Further studies have explored the anticancer activity of 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives against the aggressive triple-negative breast cancer (TNBC) cell line MDA-MB-231. nih.gov These investigations delve into the mechanisms of action, such as the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov The antiproliferative and antimigration activity of new thiazole (B1198619) derivatives against the MDA-MB-231 cell line has also been a subject of investigation. cttjournal.com

| Compound Type | Cell Line(s) | Key Findings | Reference(s) |

| Methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines | COLO-205, HEP-2, A-549, IMR-32 | Screened for percentage growth inhibition. | nih.gov |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | HeLa, SKOV-3, MCF-7 | Compounds 16c, 16d, 17a, and 17d showed IC50 values below 10 µg/mL. | mdpi.com |

| 2-Amino-naphtho[2,3-b]thiophene-4,9-dione derivatives | MDA-MB-231 | Induced dose-dependent inhibition of cell viability, cell cycle arrest, and apoptosis. | nih.gov |

| Thiazole derivatives | MDA-MB-231 | Inhibited cell migration and proliferation. | cttjournal.com |

The anti-inflammatory properties of this compound analogues are investigated using various in vitro and in vivo models. A common in vivo assay is the carrageenan-induced paw edema model in rats, which measures the ability of a compound to reduce acute inflammation. nih.gov

In one study, the anti-inflammatory activity of methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines was assessed using this model. nih.gov Compound 2i, for instance, exhibited a 34.7% anti-inflammatory activity, which was comparable to the standard drug phenylbutazone. nih.gov

In vitro assays for anti-inflammatory activity often involve measuring the inhibition of enzymes that play a key role in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the ability of compounds to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in stimulated immune cells is also evaluated.

The ability of this compound analogues to inhibit specific enzymes is a key aspect of their biological evaluation. These assays help to elucidate the mechanism of action and identify the molecular targets of the compounds.

For example, the inhibitory activity of L-tyrosine-based antagonists against the P2X(7) receptor, an ATP-gated cation channel, was assessed by measuring the inhibition of ATP-induced potassium ion (K+) efflux in human embryonic kidney (HEK293) cells expressing the recombinant receptor. nih.gov This assay provides a direct measure of the compound's ability to block the function of the P2X(7) receptor. nih.gov

Inhibition of tyrosine kinases, a family of enzymes that play a critical role in cell signaling and are often dysregulated in cancer, is another important area of investigation. Assays are designed to measure the ability of the compounds to block the phosphorylation activity of specific tyrosine kinases.

| Target Enzyme/Receptor | Assay Method | Key Findings | Reference(s) |

| P2X(7) Receptor | Inhibition of ATP-induced K+ efflux in HEK293 cells | Derivatives displayed IC50 values around 100 nM. | nih.gov |

| Prostaglandin Synthetase | In vitro inhibition assay | The 2-amino substituent was beneficial for potency. | nih.gov |

| Monoamine Oxidase-B (MAO-B) | Time-dependent inhibition assay | Compounds were found to be mechanism-based reversible inhibitors. | nih.gov |

Mechanistic Investigations of Cellular Interactions

Understanding how this compound analogues interact with cells at a molecular level is crucial for their development as therapeutic agents. Mechanistic investigations aim to elucidate the specific cellular pathways and processes that are affected by these compounds.

In the context of anticancer activity, studies have shown that 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives can induce apoptosis in cancer cells. nih.gov Further investigation revealed that this is accompanied by the activation of caspases, a family of proteases that execute the apoptotic program, and an increase in reactive oxygen species (ROS), which can cause cellular damage and trigger cell death. nih.gov Importantly, these compounds were found to suppress the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway, which is often overactive in cancer and promotes cell survival. nih.gov

For analogues designed as vaccine adjuvants, mechanistic studies focus on their interaction with immune cells. For example, selected sulfamoyl benzamidothiazole analogues were shown to enhance the release of immunostimulatory cytokines from human monocytic THP-1 cells and murine primary dendritic cells. nih.gov This indicates that the compounds can directly activate these immune cells, leading to a more robust immune response. nih.gov

The ability of certain metal complexes to bind to DNA via an intercalation mode has also been demonstrated. nih.gov This mode of binding, where the molecule inserts itself between the base pairs of the DNA double helix, can interfere with DNA replication and transcription, ultimately leading to cell death. nih.gov Such mechanistic insights are vital for the rational design of more effective and selective therapeutic agents based on the this compound scaffold.

Ligand-Target Interaction Analysis (e.g., Molecular Docking)

Molecular docking simulations have been instrumental in understanding the interactions between this compound analogues and their biological targets. A primary focus of these studies has been on their role as histone deacetylase (HDAC) inhibitors. Docking studies have revealed that these compounds can fit within the active sites of various HDAC isoforms, with their binding affinity and selectivity being influenced by specific structural modifications.

For instance, analogues of this compound have been shown to interact with key amino acid residues within the catalytic domain of HDACs. The 2-aminophenyl group often acts as a zinc-binding group, chelating the essential zinc ion in the active site. The methanesulfonamide moiety and other substitutions on the phenyl ring contribute to further interactions, such as hydrogen bonding and hydrophobic interactions, with the surrounding amino acid residues. These interactions are crucial for the inhibitory activity of the compounds.

Computational studies on related benzamide (B126) derivatives have demonstrated that modifications to the linker and cap groups can significantly impact selectivity towards different HDAC isoforms, such as HDAC1, HDAC2, and HDAC3. This selectivity is critical for developing targeted therapies with reduced off-target effects.

| Compound Type | Target | Key Interactions | Software/Method |

| N-(2-aminophenyl) benzamide analogues | HDAC1, HDAC2, HDAC3 | Zinc chelation by the 2-aminophenyl group, hydrogen bonding, and hydrophobic interactions with active site residues. | Molecular Docking |

| Substituted sulfonamides | Various enzymes | Interactions are dependent on the specific target and substitutions on the sulfonamide scaffold. | Molecular Docking |

Cellular Pathway Modulation Studies

The biological effects of this compound analogues are often a consequence of their ability to modulate various cellular signaling pathways. As HDAC inhibitors, these compounds can lead to the hyperacetylation of histone proteins, which in turn alters chromatin structure and gene expression. This can reactivate the expression of tumor suppressor genes that are often silenced in cancer cells.

One of the key pathways affected is the p53 signaling pathway. By inhibiting HDACs, these analogues can lead to the acetylation and activation of p53, a critical tumor suppressor protein. Activated p53 can then induce cell cycle arrest and apoptosis. Furthermore, studies on related compounds have shown modulation of the NF-κB and MAPK/ERK signaling pathways, both of which are central to cancer cell proliferation, survival, and inflammation. The inhibition of these pathways can contribute to the anti-cancer effects of these compounds.

Cell Death Mechanism Elucidation

A significant area of investigation has been the ability of this compound analogues to induce programmed cell death, or apoptosis, in cancer cells. The induction of apoptosis by these compounds appears to be mediated through both the intrinsic and extrinsic pathways.

The intrinsic, or mitochondrial, pathway is often initiated by the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bim. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the executioner caspases-3 and -7, which ultimately leads to the dismantling of the cell.

The extrinsic pathway can be activated through the upregulation of death receptors on the cell surface. This can lead to the activation of caspase-8, which can then directly activate the executioner caspases or cleave Bid to tBid, further amplifying the apoptotic signal through the mitochondrial pathway. Evidence for the involvement of these pathways comes from studies showing increased caspase-3 and -8 activity, as well as cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, in cells treated with related compounds.

| Apoptotic Pathway | Key Proteins/Events | Effect of this compound Analogues |

| Intrinsic Pathway | Bcl-2 family proteins (e.g., Bim), Cytochrome c, Caspase-9, Caspase-3/7, PARP | Upregulation of pro-apoptotic proteins, mitochondrial membrane permeabilization, caspase activation, PARP cleavage. |

| Extrinsic Pathway | Death receptors, Caspase-8, Caspase-3/7 | Activation of caspase-8, leading to downstream caspase activation. |

Pharmacological Profiling and Bioavailability Considerations in Preclinical Models

The translation of promising in vitro activity to in vivo efficacy is a critical step in drug development. Preclinical pharmacological profiling of this compound analogues involves assessing their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as their efficacy in animal models of disease.